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Gadolinium;ZINC

Cat. No.: B14718689
CAS No.: 12064-51-6
M. Wt: 288.0 g/mol
InChI Key: BBCWZGIJXVXDOS-UHFFFAOYSA-N
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Description

Overview of Rare Earth Element Integration in Zinc-Based Material Architectures

The integration of rare earth (RE) elements into zinc-based materials, particularly zinc oxide (ZnO), is a well-established strategy for tailoring their functional properties. mdpi.com ZnO, a wide-bandgap semiconductor, serves as a versatile host lattice for RE ions, which can significantly alter its electronic, optical, and magnetic characteristics. researchgate.net The doping process typically involves the substitution of Zn²⁺ ions with RE³⁺ ions within the ZnO crystal lattice. mdpi.com This substitution introduces new energy levels within the bandgap of ZnO, which can enhance light emission properties and modify the material's response to ultraviolet (UV) radiation. mdpi.combohrium.com

Fundamental Contributions of Gadolinium to Functional Material Properties

Gadolinium, as a dopant or alloying element, imparts a range of beneficial properties to zinc-based materials. Its introduction can lead to significant modifications in the structural, optical, magnetic, and mechanical characteristics of the host material.

In the context of ZnO, Gd doping has been shown to influence the material's structural properties, with studies reporting the formation of a single-phase wurtzite structure without secondary phases at certain doping levels. chalcogen.roresearchgate.net The incorporation of Gd³⁺ ions can lead to changes in lattice parameters and crystallite size. researchgate.net

Optically, Gd-doped ZnO exhibits modified photoluminescence (PL) properties. The presence of Gd can enhance blue-green luminescence and alter the near-band-edge emission. chalcogen.ro Some studies have observed a red-shift in the defect emission, from green to orange/yellow, suggesting the suppression of deep-level defects like oxygen vacancies. bohrium.com The introduction of Gd 4f electrons can create new unoccupied states, leading to a decrease in the near-band-edge position. chalcogen.ro

From a magnetic perspective, the doping of ZnO with Gd has been investigated for potential applications in spintronics. chalcogen.ro While some studies have explored the ferromagnetic properties of Gd-doped ZnO at room temperature, density functional theory calculations suggest that the system may primarily exhibit paramagnetic behavior. rsc.orgmdpi.com The magnetic properties are influenced by the concentration of Gd and the presence of other defects. rsc.orgrsc.org

In metallic alloys, the addition of gadolinium can significantly enhance mechanical properties. For instance, in Zn-Mg-Gd alloys, the addition of Gd has been shown to improve the ultimate tensile strength, yield strength, and elongation. nih.gov Furthermore, gadolinium can influence the corrosion resistance of zinc-based alloys, although the effect can vary depending on the specific alloy composition and processing conditions. nih.govscientific.net

The photocatalytic activity of ZnO can also be influenced by Gd doping. Studies have shown that the rate of degradation of organic dyes can be enhanced with an optimal concentration of Gd doping. researchgate.netrajpub.com

Classification and Scope of Gadolinium-Zinc Chemical Systems Investigated in Academic Research

Academic research into gadolinium-zinc chemical systems can be broadly categorized into two main areas: gadolinium-doped zinc oxide materials and gadolinium-containing zinc alloys.

Gadolinium-Doped Zinc Oxide (Gd-ZnO): This is a significant area of research, with studies focusing on various forms of Gd-doped ZnO, including:

Nanoparticles: Gd-doped ZnO nanoparticles have been synthesized using methods like sol-gel and co-precipitation to investigate their structural, optical, and photocatalytic properties. chalcogen.roresearchgate.netiaea.org

Nanorods: Research on Gd-doped ZnO nanorods has explored their structural, optical, and magnetic properties, often synthesized via thermal decomposition. rsc.org

Thin Films: Gd-doped ZnO thin films have been prepared using techniques such as sol-gel spin-coating to study their structural, optical, and magnetic characteristics on different substrates. researchgate.net

The research on Gd-doped ZnO primarily aims to understand and optimize its luminescent, magnetic, and photocatalytic properties for potential applications in optoelectronics, spintronics, and environmental remediation. chalcogen.rorajpub.comresearchgate.net

Gadolinium-Containing Zinc Alloys: This category includes various alloys where gadolinium is a key alloying element. Research in this area often focuses on the metallurgical aspects and the resulting mechanical and corrosion properties. Examples include:

Binary Gd-Zn System: Fundamental studies have been conducted to establish the Gd-Zn phase diagram, identifying various intermetallic compounds such as GdZn, GdZn₂, and Gd₂Zn₁₇. researchgate.net

Ternary and Quaternary Alloys: A significant body of research exists on more complex alloys, such as Mg-Zn-Gd and Zn-Mg-Gd systems. nih.govscientific.netrudmet.netresearchgate.net These studies investigate the influence of Gd on the microstructure, mechanical strength, and corrosion behavior, particularly for applications like biodegradable implants. nih.gov The formation of different phases, such as the W-phase (Mg₃Zn₃Gd₂) and I-phase (Mg₃Zn₆Gd), is a key area of investigation in these multicomponent alloys. researchgate.netresearchgate.netresearchgate.net

The scope of research in gadolinium-zinc alloys is driven by the need for advanced materials with improved strength, ductility, and controlled degradation for various structural and biomedical applications. nih.gov

Detailed Research Findings

Gadolinium-Zinc SystemKey Research FocusNotable FindingsReferences
Gd-doped ZnO NanoparticlesStructural and Thermoluminescence PropertiesGd-doping shifts thermoluminescence peak temperatures to lower values and decreases activation energies. iaea.org
Gd-implanted ZnO Single CrystalsStructural and Photoluminescence PropertiesGd doping leads to a red-shift in defect emission from green to orange/yellow, indicating suppression of oxygen vacancies. bohrium.com
Gd-doped ZnO Nanoparticles (sol-gel)Photoluminescence, Magnetic Properties, and Photocatalytic ActivityGd doping enhances blue-green luminescence and improves photocatalytic activity for methylene (B1212753) blue degradation. chalcogen.ro
Zn-1Mg-xGd AlloysMechanical Properties and Corrosion ResistanceHot-rolled Zn-1Mg-0.3Gd alloy exhibits high ultimate tensile strength (288.1 MPa) and yield strength (250.9 MPa). nih.gov
Gd-doped ZnO NanorodsStructural, Optical, and Magnetic PropertiesThe band gap of pristine ZnO nanorods increases upon Gd doping. rsc.org
Gd-doped ZnO Thin FilmsStructural and Optical PropertiesCrystallite size of films is in the range of 12.26–22.95 nm with a hexagonal wurtzite structure. researchgate.net
Mg-4Zn-3Gd AlloyMicrostructures and Corrosion PropertiesThe presence of Gd enhances the corrosion performance over longer durations. The W phase (Mg3Zn3Gd2) can form due to high Gd content. scientific.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula GdZn2 B14718689 Gadolinium;ZINC CAS No. 12064-51-6

Properties

CAS No.

12064-51-6

Molecular Formula

GdZn2

Molecular Weight

288.0 g/mol

IUPAC Name

gadolinium;zinc

InChI

InChI=1S/Gd.2Zn

InChI Key

BBCWZGIJXVXDOS-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zn].[Gd]

Origin of Product

United States

Methodologies for the Synthesis of Gadolinium Zinc Materials

Solution-Based and Wet-Chemical Approaches

Solution-based methods are widely employed for the synthesis of gadolinium-zinc materials due to their versatility, low cost, and ability to produce large-area coatings. researchgate.net These techniques offer control over particle size, morphology, and doping concentrations.

The sol-gel technique is a prominent method for preparing gadolinium-doped zinc oxide (Gd-doped ZnO) nanostructures and thin films. researchgate.netresearchgate.net This process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol," which then undergoes a transition to a "gel." Subsequent drying and heat treatment yield the final material.

In a typical synthesis of Gd-doped ZnO thin films, zinc acetate dihydrate serves as the precursor, 2-methoxyethanol as the solvent, and monoethanolamine (MEA) as a stabilizer. researchgate.netresearchgate.net Gadolinium acetate dehydrate is used as the dopant source. researchgate.net The solution is aged and then deposited onto a substrate, such as glass, fluorine-doped tin oxide (FTO), or silicon, using a spin-coating technique. researchgate.netresearchgate.netaip.org The resulting films are then annealed to crystallize the material. The crystallite size of the films has been found to be in the range of 12.26 to 22.95 nm, exhibiting a hexagonal wurtzite structure. researchgate.netresearchgate.netaip.org

For the synthesis of Gd-doped ZnO nanoparticles, a similar sol-gel approach can be utilized, often with a chelating agent like polyvinyl alcohol (PVA). researchgate.net The process yields nanocrystalline powders with a hexagonal wurtzite structure. researchgate.net The crystallite size can be influenced by the concentration of the gadolinium dopant, with studies showing variations from 8.83 nm to 21.85 nm as Gd³⁺ concentration increases. researchgate.net

Table 1: Sol-Gel Synthesis Parameters for Gadolinium-Doped Zinc Oxide

ParameterThin FilmsNanoparticles
Precursor Zinc acetate dihydrate researchgate.netresearchgate.netZinc acetate dihydrate researchgate.net
Dopant Source Gadolinium acetate dehydrate researchgate.netNot Specified
Solvent 2-methoxyethanol researchgate.netresearchgate.netEthanol (B145695) researchgate.net
Stabilizer/Chelating Agent Monoethanolamine (MEA) researchgate.netresearchgate.netPolyvinyl alcohol (PVA) researchgate.net
Deposition Method Spin-coating researchgate.netresearchgate.netaip.orgNot Applicable
Substrates Glass, FTO, Silicon researchgate.netresearchgate.netaip.orgNot Applicable
Resulting Structure Hexagonal wurtzite researchgate.netresearchgate.netaip.orgHexagonal wurtzite researchgate.net
Crystallite Size 12.26 - 22.95 nm researchgate.netresearchgate.netaip.org8.83 - 21.85 nm researchgate.net

Chemical precipitation is another effective solution-based method for the synthesis of gadolinium-doped zinc sulfide (Gd-doped ZnS) nanoparticles. iau.ir This technique involves the reaction of soluble precursors in a solvent to form an insoluble product, which then precipitates out of the solution.

In a typical procedure, an aqueous solution of gadolinium acetate is added to a zinc sulfide solution at varying concentrations (0.5% to 6%). iau.ir A precipitating agent, such as sodium sulfide, is then introduced dropwise, leading to the formation of a white precipitate of Gd-doped ZnS. iau.ir The precipitate is subsequently washed and dried. X-ray diffraction (XRD) analysis of the synthesized nanoparticles confirms a zinc blende (cubic) structure. iau.ir The optimal doping concentration of gadolinium has been identified as 3.5%, and high-resolution transmission electron microscopy (HRTEM) has confirmed a particle size of approximately 20 nm. iau.ir

Table 2: Properties of Gadolinium-Doped Zinc Sulfide Nanoparticles via Chemical Precipitation

Gadolinium Concentration (%)Crystalline StructureAverage Particle Size (nm)
0.5 - 6.0Zinc Blende (Cubic) iau.ir~20 iau.ir
3.5 (Optimal)Zinc Blende (Cubic) iau.irNot Specified

Solvothermal synthesis is a method where chemical reactions are carried out in a closed vessel using a solvent at a temperature above its boiling point. A modified solvothermal approach has been successfully used to fabricate gadolinium-doped zinc oxide (GZO) nanomaterials at a relatively low temperature of 80°C. researchgate.netconsensus.app

This method allows for the synthesis of GZO powders with varying percentages of gadolinium doping. researchgate.netconsensus.app The crystallite size of the resulting nanomaterials has been shown to vary with the gadolinium concentration. For instance, as the percentage of Gd increases from 5% to 15%, the crystal size initially decreases and then increases (50, 39, and 44 nm). researchgate.netconsensus.app This suggests that a higher percentage of gadolinium doping can promote grain growth. researchgate.netconsensus.app The optical band gap of these materials is also affected by the doping concentration, ranging from 2.87 to 2.93 eV. consensus.app

Table 3: Effect of Gadolinium Doping on ZnO Nanomaterials via Modified Solvothermal Synthesis

Gadolinium Doping (%)Crystallite Size (nm)Optical Band Gap (eV)
550 researchgate.netconsensus.app2.87 consensus.app
1039 researchgate.netconsensus.appNot Specified
1544 researchgate.netconsensus.app2.93 consensus.app

Electrochemical methods offer a precise way to incorporate gadolinium ions into a host matrix. mdpi.com Gadolinium has been successfully incorporated into a zinc hexacyanoferrate (ZnHCF) matrix, a type of Prussian blue analogue, through an electrochemical process. mdpi.com This involves depositing the ZnHCF nanoparticles on an FTO-coated glass electrode and then applying a specific potential in a gadolinium salt solution. mdpi.com

The amount of incorporated gadolinium can be controlled by the applied potential and the duration of the process. mdpi.com Chronoamperometry has been used to insert approximately 10⁻⁷ to 10⁻⁸ moles of gadolinium into 0.2 mg of ZnHCF nanoparticles. mdpi.com Energy-dispersive X-ray (EDX) analysis confirmed the presence of gadolinium, with weight percentages of 9% and 13% achieved in different samples. mdpi.com

Table 4: Electrochemical Incorporation of Gadolinium in Zinc Hexacyanoferrate

SampleMoles of Incorporated GdWeight % of Gd
1~10⁻⁷ - 10⁻⁸ mdpi.com9% mdpi.com
2~10⁻⁷ - 10⁻⁸ mdpi.com13% mdpi.com

Solid-State and High-Temperature Synthesis Routes

Solid-state reactions involve the heating of solid reactants to high temperatures to induce a chemical reaction and form a new solid product. This method is often used for the synthesis of crystalline materials.

A one-step, mass-scale solid-state reaction method has been employed for the preparation of gadolinium-doped ZnO nanocrystals with gadolinium content ranging from 2 to 8 wt%. researchgate.net This method involves the intimate mixing of the solid reactants followed by high-temperature calcination. The resulting materials have been shown to possess a hexagonal nanocrystalline structure of ZnO. researchgate.net

Co-precipitation and Annealing for Gadolinium-Substituted Zinc Ferrite (B1171679) Nanoparticles

A standard and effective method for producing gadolinium-substituted zinc ferrite (Gd-ZnFe₂O₄) nanoparticles is through co-precipitation followed by an annealing process. This technique involves the simultaneous precipitation of gadolinium, zinc, and iron ions from a precursor solution.

In a typical synthesis, aqueous solutions of zinc nitrate (B79036), iron nitrate, and varying concentrations of gadolinium nitrate are mixed. The precipitation is induced by the addition of a base, such as sodium hydroxide, under controlled pH and temperature. The resulting precipitate is then washed, dried, and subsequently annealed at high temperatures, often around 1200°C, to facilitate the formation of the crystalline ferrite structure. researchgate.net

The concentration of gadolinium plays a crucial role in determining the final properties of the nanoparticles. Research has shown that as the concentration of gadolinium is increased, the crystal structure can transition from a cubic spinel to an orthorhombic structure. researchgate.net This structural change, in turn, influences the magnetic properties of the material. For instance, an increase in gadolinium doping can lead to a decrease in ferromagnetic properties, with a shift towards antiferromagnetic behavior at higher concentrations. researchgate.net

Table 1: Effect of Gadolinium Concentration on the Properties of Zinc Ferrite Nanoparticles

Gadolinium Concentration (%) Crystal Structure Average Particle Size (nm) Magnetic Behavior
10 Cubic Spinel ~100 Ferromagnetic

Note: The data presented is a summary of findings from referenced research and may vary based on specific synthesis conditions.

Green Synthesis via Sol-Gel for Zinc Ferrite and Gadolinium Iron Garnet Composites

In an effort to develop more environmentally friendly synthetic routes, green synthesis methods are being explored. One such approach is the sol-gel method utilizing natural products. For the synthesis of a nanocomposite of zinc ferrite (ZnFe₂O₄) and gadolinium iron garnet (Gd₃Fe₅O₁₂), a green sol-gel method employing coconut water powder has been successfully demonstrated. mdpi.comresearchgate.net

This process involves the use of metal nitrates as precursors, which are chelated by the organic components present in the coconut water powder, forming a sol. Upon heating, this sol is converted into a gel, which is then dried and calcined at high temperatures to yield the final composite material. The resulting nanocomposite has been characterized to contain both zinc ferrite and gadolinium iron garnet phases. mdpi.com This green synthesis approach offers a promising, cost-effective, and sustainable alternative to conventional methods. researchgate.net

Metallothermic Reduction and Alloy Formation for Magnesium-Zinc-Gadolinium Master Alloys

The production of magnesium-zinc-gadolinium (Mg-Zn-Gd) master alloys is often achieved through a metallothermic reduction process. rudmet.ruresearchgate.net This high-temperature method involves the reduction of a gadolinium compound, typically gadolinium fluoride (GdF₃), by a more reactive metal, such as magnesium, in the presence of zinc. The process is carried out in a molten salt flux, which facilitates the reaction and separation of the resulting alloy from the slag. rudmet.ru

Key factors influencing the efficiency of the gadolinium recovery include the reaction temperature, time, and the composition of the molten salt. Research has shown that a magnesium to zinc ratio of 1:2 can be optimal for reducing the synthesis temperature and time. rudmet.ru This process is capable of achieving a high recovery rate of gadolinium, up to 99.2%. rudmet.ru The resulting Mg-Zn-Gd master alloys are characterized by a uniform distribution of intermetallic compounds, such as Mg₃GdZn₆, within a magnesium-zinc eutectic matrix. rudmet.ru These master alloys are crucial for the production of high-performance magnesium alloys. mdpi.commdpi.com

Vapor-Phase and Thin Film Deposition Techniques

Pulsed Laser Deposition (PLD) of Gadolinium-Doped Zinc Telluride Films

Pulsed Laser Deposition (PLD) is a versatile technique for the fabrication of high-quality thin films. In the case of gadolinium-doped zinc telluride (ZnTe:Gd), a high-power pulsed laser is used to ablate a target material containing zinc telluride and gadolinium within a vacuum chamber. aip.orgresearchgate.net The ablated material forms a plasma plume that deposits onto a substrate, forming a thin film.

The concentration of gadolinium in the film can be controlled by adjusting the target composition or by using multiple targets. aip.org Studies on PLD-grown ZnTe:Gd films have shown that the incorporation of gadolinium can lead to a decrease in the lattice constant of the ZnTe. researchgate.net The optical properties, such as the band gap, are also influenced by the gadolinium concentration. aip.org This technique allows for precise control over the film thickness and composition, making it suitable for the fabrication of electronic and optoelectronic devices. aip.orgresearchgate.net

Sol-Gel Spin-Coating for Gadolinium-Doped Zinc Oxide Thin Films on Diverse Substrates

The sol-gel spin-coating method is a cost-effective and scalable technique for producing gadolinium-doped zinc oxide (Gd-ZnO) thin films. aip.orgresearchgate.netaip.org The process begins with the preparation of a sol, which is a colloidal suspension of the precursors. Typically, zinc acetate dihydrate is used as the zinc precursor, and a gadolinium salt is used as the dopant source, dissolved in a suitable solvent like 2-methoxyethanol with a stabilizer such as monoethanolamine. aip.org

This sol is then dispensed onto a substrate, which is spun at high speed to produce a uniform thin film. The film is subsequently dried and annealed to remove organic residues and crystallize the Gd-ZnO. This method allows for the deposition of films on a variety of substrates, including glass, silicon, and transparent conducting oxides like fluorine-doped tin oxide (FTO) and aluminum-doped zinc oxide (AZO). aip.orgresearchgate.netaip.org The properties of the resulting films, such as crystallite size and optical transmittance, are dependent on the substrate and the annealing conditions. aip.orgscientific.net

Table 2: Properties of Gd-Doped ZnO Thin Films on Various Substrates via Sol-Gel Spin-Coating

Substrate Crystallite Size (nm) Preferred Orientation Average Optical Transmittance (%)
Glass 12.26 (002) ~85
AZO - - -
FTO 22.96 (002) ~85

Data compiled from various sources. aip.orgresearchgate.netaip.org The specific values can vary depending on the experimental parameters.

Molecular Beam Epitaxy (MBE) for Gadolinium-Doped Zinc Oxide Growth

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum deposition technique that allows for the growth of single-crystal thin films with atomic-level precision. For the growth of gadolinium-doped zinc oxide (Gd-ZnO), elemental zinc, a source of atomic oxygen (typically from a plasma source), and an effusion cell containing gadolinium are used. researchgate.netwright.edu

The growth occurs on a heated single-crystal substrate, such as sapphire (Al₂O₃), under carefully controlled conditions of temperature and flux rates. researchgate.net This allows for the precise incorporation of gadolinium into the ZnO crystal lattice. Photoluminescence studies of MBE-grown Gd-ZnO films have been used to investigate the optical properties and the nature of the electronic transitions within the material. researchgate.net The high-quality crystalline films produced by MBE are ideal for fundamental studies of the material's properties and for the fabrication of advanced electronic and spintronic devices. ucr.edu

Advanced Characterization of Structural and Morphological Features

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the atomic arrangement within crystalline materials. By analyzing the patterns produced when a beam of X-rays or electrons interacts with a sample, researchers can identify crystalline phases, calculate lattice parameters, and assess crystal quality.

X-ray Diffraction (XRD) is a primary tool for investigating the crystal structure of gadolinium-zinc materials. Analysis of XRD patterns confirms the successful incorporation of gadolinium into zinc-containing matrices and reveals its impact on the host's structural properties.

In studies of Gd-doped ZnO nanoparticles, XRD patterns typically confirm that the material retains the hexagonal wurtzite structure of pure ZnO. mathsjournal.comresearchgate.net The diffraction peaks corresponding to the wurtzite phase are observed, and the absence of peaks related to gadolinium oxide or other secondary phases indicates the successful substitution of Gd³⁺ ions into the ZnO lattice, especially at lower doping concentrations. researchgate.net The introduction of Gd³⁺ ions, which have a larger ionic radius (0.94 Å) than Zn²⁺ ions (0.74 Å), can induce lattice strain and slight shifts in the diffraction peak positions. researchgate.netmdpi.com

In more complex systems, such as Mg-4Zn-3Gd alloys, XRD analysis is used to identify the various phases present. For instance, studies have identified the presence of α-Mg, Mg-Zn alloys, and importantly, the W-phase (Mg₃Zn₃Gd₂), which confirms the formation of a distinct gadolinium-zinc intermetallic compound within the alloy matrix. researchgate.netscientific.net

The crystallite size of these nanomaterials is commonly calculated from the broadening of the XRD peaks using the Debye-Scherrer equation or Williamson-Hall analysis. researchgate.netmdpi.com Research has shown that Gd doping can influence the crystallite size of ZnO nanoparticles. For instance, in one study, the crystallite size of NiFe₂₋ₓGdₓO₄ nanoparticles was found to increase with a higher Gd composition. researchgate.net

Table 1: XRD Structural Parameters for Selected Gadolinium-Zinc Containing Materials
Material SystemCrystal StructureObserved PhasesEffect of GdReference
Gd-doped ZnOHexagonal WurtziteZnOInduces lattice strain; influences crystallite size. mathsjournal.comresearchgate.net
Mg-4Zn-3Gd AlloyHexagonal (Primary)α-Mg, Mg-Zn, W-Phase (Mg₃Zn₃Gd₂)Formation of a Gd-Zn intermetallic phase. researchgate.netscientific.net
NiFe₂₋ₓGdₓO₄Spinel Ferrite (B1171679)SpinelLattice parameter and crystallite size increase with Gd content. researchgate.net

Selected Area Electron Diffraction (SAED) is a technique used within a Transmission Electron Microscope (TEM) to determine the crystal structure of nanoscale materials. A key advantage of SAED is its ability to obtain diffraction patterns from a single nanoparticle or a small area of the sample. nih.gov

For Gd-doped ZnO nanomaterials, SAED patterns are instrumental in confirming their crystalline nature. The patterns typically consist of bright, concentric rings or distinct spots, which correspond to the different lattice planes of the hexagonal wurtzite structure. mdpi.com The indexing of these rings and spots allows for unambiguous phase identification, corroborating the results obtained from XRD. The sharpness of the diffraction spots provides a qualitative measure of the material's crystallinity. The use of precession electron diffraction can further enhance the quality of the patterns by reducing dynamical scattering effects, leading to more accurate structural analysis. nih.govicdd.com

Microscopic and Spectroscopic Morphological Assessment

While diffraction methods reveal the internal atomic order, microscopic techniques provide direct visualization of the material's external features, such as shape, size, and surface topography.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of gadolinium-zinc compounds. SEM images reveal details about particle shape, agglomeration, and grain size distribution. sphinxsai.com

Table 2: Morphological Characteristics from SEM Analysis
Material SystemObserved MorphologyTypical Grain/Particle SizeReference
Gd-doped ZnOClusters of spherical particles, quasi-spherical.Varies with synthesis (e.g., 40-50 nm). researchgate.netresearchgate.netsphinxsai.com
NiFe₂₋ₓGdₓO₄Homogenous with non-uniform agglomerated fragments.140.5–176.2 nm researchgate.net
Mg-4Zn-3Gd AlloyDendritic grains (as-cast), refined grains (rolled).Micron-scale, varies with processing. researchgate.netscientific.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer unparalleled insight into the nanoscale features of materials. TEM provides detailed information on the size, shape, and distribution of individual nanoparticles, while HRTEM can resolve the atomic lattice planes within a single crystal. mdpi.comxray.cz

TEM studies of Gd-doped ZnO nanoparticles have characterized them as having quasi-spherical or rod-like shapes, depending on the synthesis method. nih.gov The particle size can be accurately measured from TEM images, providing crucial data for understanding the material's properties. For example, in one study, ZnO nanoparticles were found to have a mean size of about 40 nm. nih.gov

HRTEM takes this analysis a step further by providing lattice imaging. The images show the periodic arrangement of atoms as lattice fringes. cambridge.org The distance between these fringes corresponds to the interplanar spacing (d-spacing) of specific crystal planes. nih.gov By measuring these spacings, researchers can confirm the crystalline structure identified by XRD and SAED. For instance, HRTEM images of ZnO nanostructures have shown lattice spacings of 0.24 nm and 0.15 nm, corresponding to the (101) and (103) crystal planes of the wurtzite structure, respectively. nih.gov This level of detail is essential for identifying crystalline defects and understanding the atomic-level effects of gadolinium doping.

Elemental and Chemical State Analysis

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Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition and Stoichiometry

Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical technique utilized for the elemental analysis and chemical characterization of a sample. wikipedia.orgnanoscience.comcarleton.edu It operates by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam, allowing for the determination of its elemental composition. wikipedia.orgnanoscience.comcarleton.edu Each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, making EDX a crucial tool for confirming the presence and quantifying the relative abundance of elements within a compound. wikipedia.org

In the context of gadolinium-zinc materials, EDX analysis has been effectively employed to confirm the successful incorporation of gadolinium into zinc-containing matrices. For instance, in the development of new gadolinium-based contrast agents, EDX was used to verify the presence of gadolinium atoms within a zinc hexacyanoferrate (ZnHCF) structure. nih.gov The analysis not only detected gadolinium but also revealed a decrease in the amount of zinc, suggesting a substitution of zinc with gadolinium within the material's framework. nih.gov

Studies on magnesium alloys containing both zinc and gadolinium (Mg-Zn-Gd) have also utilized EDX to verify the composition of the prepared alloys. scientific.net This verification is a critical step to ensure that the material's stoichiometry aligns with the intended design, which in turn influences its properties. The secondary phases within these alloys, which are dependent on the Zn/Gd ratio, have been identified, and their presence is crucial for the material's mechanical and biological characteristics. researchgate.net

The following table summarizes representative EDX data for a gadolinium-containing zinc hexacyanoferrate sample, demonstrating the elemental percentages detected.

ElementWeight Percentage (%)
Gadolinium (Gd)9 - 13
Zinc (Zn)Significantly decreased after Gd incorporation
Iron (Fe)Present (from ZnHCF)
Tin (Sn)Present (from FTO substrate)
Silicon (Si)Traces observed

This table presents a summary of findings from a study where gadolinium was incorporated into a zinc hexacyanoferrate matrix. The exact percentages of Zn, Fe, Sn, and Si were not specified, but their presence was confirmed. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Molecular Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netbeilstein-journals.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For gadolinium-zinc compounds, XPS provides invaluable insights into the oxidation states and chemical environments of both Gd and Zn. In studies of gadolinium-doped zinc telluride (ZnTe:Gd) films, XPS has been used to determine the molecular species of the elements present. spectroscopyonline.comresearchgate.net The analysis of the chemical shifts in the photoelectron lines for zinc, gadolinium, and tellurium allows for the identification of potential contaminants and the intended chemical states. spectroscopyonline.comresearchgate.net

The binding energies of the core-level electrons are characteristic of each element and its chemical state. For gadolinium, the Gd 3d and Gd 4d regions are often analyzed. The Gd 3d5/2 and 3d3/2 core levels in ZnTe:Gd have been observed at binding energies of approximately 1187.6 eV and 1218.6 eV, and 1186.8 eV and 1217.8 eV, respectively, with a spin-orbit splitting of 31.0 eV. spectroscopyonline.com These values suggest the presence of gadolinium in forms such as Gd2Te3 and Gd2O3. spectroscopyonline.com Similarly, the Gd 4d spectrum often shows peaks around 142 eV and 148 eV, corresponding to Gd 4d5/2 and Gd 4d3/2. researchgate.net

For zinc, the Zn 2p spectrum typically shows a spin-orbit doublet for Zn 2p3/2 and Zn 2p1/2. In zinc oxide, these peaks are found at approximately 1021.72 eV and 1044.79 eV, respectively. icm.edu.pl The symmetrical shape and narrow width of these peaks indicate that the Zn2+ ions are in a tetrahedral oxygen environment, with dominant Zn-O chemical bonds. icm.edu.pl Small shifts in these binding energies can be difficult to interpret for chemical state differentiation, so analysis of the Zn LMM Auger peaks, which show larger chemical shifts, is often recommended. thermofisher.com

The following table provides a summary of typical XPS binding energies for gadolinium and zinc in different chemical environments.

ElementCore LevelBinding Energy (eV)Compound/Material
Gadolinium (Gd)3d5/21186.8 - 1187.6ZnTe:Gd
Gadolinium (Gd)3d3/21217.8 - 1218.6ZnTe:Gd
Gadolinium (Gd)4d5/2~142Gd-CoB
Gadolinium (Gd)4d3/2~148.2Gd-CoB
Zinc (Zn)2p3/21021.72 ± 0.05ZnO
Zinc (Zn)2p1/21044.79 ± 0.05ZnO

This table is a compilation of data from multiple sources to show representative binding energies. spectroscopyonline.comresearchgate.neticm.edu.pl

Vibrational Spectroscopy for Bonding and Local Structure

Vibrational spectroscopy encompasses a group of analytical techniques that probe the vibrational modes of molecules. These methods are instrumental in identifying chemical bonds, functional groups, and determining the local atomic structure of materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

In the study of gadolinium-zinc materials, FTIR spectroscopy can reveal the nature of chemical bonding. For instance, in gadolinium-doped zinc oxide (ZnO) nanoparticles, FTIR has been used to identify vibrational bands that are indicative of modifications in the atomic structure as the concentration of gadolinium changes. researchgate.net Distinct vibrational bands below 800 cm⁻¹ have been observed, which are associated with the Zn-O stretching vibrations and can be influenced by the presence of gadolinium. researchgate.netscirp.org

The following table summarizes key FTIR vibrational bands observed in gadolinium-doped zinc oxide.

Wavenumber (cm⁻¹)Assignment
Below 800Modifications in atomic structure due to Gd doping
~403Zn-O stretching vibrations

This table is based on findings related to Gd-doped ZnO. researchgate.netscirp.org

Raman Spectroscopy for Phonon Modes and Structural Transitions

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

The application of Raman spectroscopy to gadolinium-zinc compounds can provide detailed information about the crystal structure and the effects of doping on the lattice. In gadolinium-doped silicon, Raman spectroscopy has revealed characteristic shifts in phonon modes induced by the presence of gadolinium. karazin.ua The analysis of Raman spectra in these materials has shown a significant broadening of the main silicon peak at around 510 cm⁻¹, which indicates an increased density of defects in the crystal lattice. karazin.ua Furthermore, new vibrational modes have been observed at various wavenumbers, which are attributed to the formation of impurity complexes and localized structural distortions due to the incorporation of gadolinium. karazin.ua

The following table presents the characteristic Raman active modes for wurtzite zinc oxide, which would be expected to be perturbed by the introduction of gadolinium.

Wavenumber (cm⁻¹)Assignment
~110E2 (high) mode
~450E2 (low) mode

This table shows the typical Raman modes for ZnO, which serve as a baseline for studying doped systems. scirp.org

Electronic and Optical Properties of Gadolinium Zinc Materials

Electronic Band Structure and Transitions

The electronic band structure, which dictates the electronic and optical behavior of a material, is notably altered by gadolinium doping in zinc systems. These alterations are primarily investigated through spectroscopic techniques that probe the energy levels and transitions of electrons within the material.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the optical band gap of semiconductor materials. It measures the absorption of light as a function of wavelength, revealing the energy required to excite an electron from the valence band to the conduction band.

In studies of gadolinium-doped zinc oxide (Gd-doped ZnO), UV-visible absorption spectra show distinct absorption edges. For instance, one study observed absorption edges at 385 nm for undoped ZnO and 380 nm for Gd-doped ZnO. researchgate.net The introduction of gadolinium can lead to a tunable band gap. Research on Gd-doped ZnO nanoparticles has shown that the bandgap can decrease from 2.80 eV to 2.76 eV as the Gd concentration increases from 0% to 1%. researchgate.net However, further increasing the doping to 5% can cause the bandgap to increase to 2.85 eV. researchgate.net In another material system, gadolinium-substituted nickel-zinc ferrite (B1171679) nanoparticles (Ni₀.₅Zn₀.₅Gd₀.₀₅Fe₁.₉₅O₄), the optical energy gap was found to be tunable, ranging from 4.100 eV to 5.389 eV depending on the calcination temperature. scirp.orgresearchgate.net This tunability highlights the significant impact of both composition and processing conditions on the material's electronic properties. The analysis often involves Tauc's plot, derived from the Kubelka-Munk equation, to extrapolate the optical band gap energy. scirp.orgresearchgate.net

Table 1: Optical Band Gap of Gadolinium-Zinc Materials

Material System Gd Concentration (%) Calcination Temp. (°C) Optical Band Gap (eV)
Gd-doped ZnO Nanoparticles researchgate.net 0 - 2.80
Gd-doped ZnO Nanoparticles researchgate.net 1 - 2.76
Gd-doped ZnO Nanoparticles researchgate.net 5 - 2.85
Ni₀.₅Zn₀.₅Gd₀.₀₅Fe₁.₉₅O₄ scirp.org 5 700 4.100
Ni₀.₅Zn₀.₅Gd₀.₀₅Fe₁.₉₅O₄ scirp.org 5 900 5.389

Photoluminescence (PL) spectroscopy provides insight into the radiative recombination processes occurring in a material, revealing information about its defect structure and emission characteristics. When a material absorbs photons with energy greater than its band gap, electrons are excited to the conduction band, leaving holes in the valence band. The subsequent recombination of these electron-hole pairs can release energy in the form of light.

In undoped ZnO, the PL spectrum typically exhibits a UV emission peak related to the near-band-edge transition and several visible emission peaks. researchgate.netresearchgate.net These visible emissions are generally attributed to native defects such as zinc interstitials (Znᵢ), oxygen vacancies (Vₒ), and zinc vacancies (Vₙ). researchgate.net For example, emission peaks can be centered around 401 nm, 418 nm, 455 nm, 481 nm, and 522 nm. researchgate.net

When ZnO is doped with gadolinium, the PL spectra often show similar emission bands, indicating that the fundamental defect structure of the ZnO host lattice is preserved. researchgate.net However, the intensity of these emissions can be altered. The presence of Gd³⁺ ions can influence the concentration of native defects, thereby modifying the luminescence properties. researchgate.net In some cases, the characteristic 4f-4f emissions of Gd³⁺ ions are not observed, which may suggest an inefficient energy transfer from the ZnO host to the Gd³⁺ ions. researchgate.net The enhancement or quenching of specific PL bands upon Gd doping provides valuable information about the interaction between the dopant ions and the host lattice defects.

Table 2: Photoluminescence Emission Peaks in Gadolinium-Zinc Oxide

Material Emission Peak (nm) Possible Origin
Undoped ZnO researchgate.net ~401 Zinc interstitial (Znᵢ) related transition
Undoped ZnO researchgate.net ~418 Zinc interstitial (Znᵢ) related transition
Undoped ZnO researchgate.net ~455 Zinc vacancy (Vₙ) related transition
Undoped ZnO researchgate.net ~481 Zinc interstitial (Znᵢ) related transition
Undoped ZnO researchgate.net ~522 Singly ionized oxygen vacancy (Vₒ⁺)
Gd-doped ZnO researchgate.net Similar to undoped Native defects in ZnO host lattice

Dielectric Behavior and Electrical Transport

The dielectric and electrical transport properties of gadolinium-zinc materials are crucial for their application in electronic components like capacitors and varistors. These properties are strongly dependent on the material's microstructure, defect chemistry, and the frequency of the applied electric field.

The dielectric constant (ε') and dielectric loss (tan δ) are key parameters that describe a material's ability to store electrical energy and the energy dissipated, respectively. In many gadolinium-doped zinc systems, both the dielectric constant and dielectric loss exhibit a strong dependence on frequency.

Typically, the dielectric constant is high at low frequencies and decreases as the frequency increases, eventually reaching a constant value at higher frequencies. researchgate.netrsc.org This behavior is characteristic of dielectric dispersion and is often explained by the Maxwell-Wagner model of interfacial polarization. researchgate.netrsc.org This type of polarization arises in heterogeneous materials containing regions with different conductivities, such as the grains and grain boundaries in polycrystalline ceramics. At low frequencies, charge carriers can accumulate at these interfaces, leading to a large polarization and a high dielectric constant. As the frequency increases, the charge carriers are unable to follow the rapid reversals of the electric field, causing the polarization to decrease. researchgate.net

Similarly, the dielectric loss is generally higher at lower frequencies and decreases with increasing frequency. researchgate.netrsc.org High dielectric loss at low frequencies is attributed to factors like charge carrier hopping and interfacial polarization. researchgate.net The energy loss is maximized when the hopping frequency of electrons (e.g., between Zn²⁺ and Gd³⁺ ions) is comparable to the frequency of the applied AC field. researchgate.net

The electrical conductivity of zinc-based materials can be significantly modified by doping with gadolinium. The conductivity is a measure of how easily charge carriers can move through the material under the influence of an electric field.

DC Conductivity: The introduction of Gd³⁺ ions into the ZnO lattice, where they substitute for Zn²⁺ ions, can increase the concentration of free electrons, thereby enhancing DC electrical conductivity. This is because each Gd³⁺ ion can donate an extra electron to the conduction band. Studies have shown that initial Gd incorporation can enhance electrical conductivity and lower resistivity. researchgate.net However, excessive doping may lead to the formation of secondary phases like Gd₂O₃ or increased scattering of charge carriers at defects and grain boundaries, which can result in a decrease in conductivity (an increase in resistivity). researchgate.netresearchgate.net

AC Conductivity (σₐc): The AC conductivity in these materials generally increases with increasing frequency. researchgate.net This trend is a common feature in dielectric materials and is related to the relaxation phenomena of charge carriers. At lower frequencies, the conductivity is often dominated by charge transport over long distances, such as across grain boundaries. As the frequency increases, the hopping of charge carriers between localized states within the grains becomes the more dominant conduction mechanism, leading to an increase in σₐc. researchgate.net The hopping of electrons between different ionic states (e.g., Zn²⁺ and Gd³⁺) contributes to this frequency-dependent conductivity. researchgate.net

Magnetic Properties and Phenomena in Gadolinium Zinc Systems

Ferromagnetic Characteristics

Ferromagnetism, a phenomenon where materials exhibit a spontaneous magnetic moment, has been observed in gadolinium-zinc systems, particularly in gadolinium-doped zinc oxide (Gd-doped ZnO) and various ferrites. This property is of significant interest for potential applications in spintronic devices, which utilize the spin of electrons in addition to their charge.

Room Temperature Ferromagnetism in Gadolinium-Doped Zinc Oxide and Ferrites

The introduction of gadolinium (Gd) into zinc oxide (ZnO) nanoparticles has been shown to induce room temperature ferromagnetism (RTFM). chalcogen.robohrium.com Pure ZnO is typically diamagnetic, but doping with transition metals or rare-earth elements like gadolinium can create ferromagnetic properties. chalcogen.ronih.gov The origin of this induced ferromagnetism is often attributed to factors such as oxygen vacancies or the interactions of Gd ions within the ZnO lattice. bohrium.com Studies have demonstrated that Gd-doped ZnO samples exhibit clear hysteresis curves at room temperature, which is a hallmark of ferromagnetism. chalcogen.ro The magnetic properties are highly dependent on the concentration of the Gd dopant. chalcogen.ro

Magnetic Hysteresis, Sataturation Magnetization, and Remanence

The magnetic behavior of gadolinium-zinc systems is often characterized by their magnetic hysteresis loops, which provide key parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

Magnetic Hysteresis: Hysteresis loops in Gd-doped ZnO and ferrites confirm their ferromagnetic or ferrimagnetic nature at room temperature. chalcogen.ro166.62.7 The shape and area of the hysteresis loop provide insights into the magnetic properties of the material. For instance, in Gd-doped M-type barium hexaferrite (Ba₁₋ₓGdₓFe₁₂O₁₉), the area of the hysteresis loop was found to decrease with an increasing concentration of Gd³⁺ ions, indicating a reduction in hysteresis loss. 166.62.7

Saturation Magnetization (Ms): Saturation magnetization represents the maximum magnetic moment that a material can achieve in an applied magnetic field. In Gd-doped ZnO, the saturation magnetization has been observed to increase with the doping concentration of gadolinium. bohrium.comresearchgate.net One study reported an increase in Ms from 0.001 emu/g for undoped ZnO to 0.176 emu/g for 15% Gd-doped ZnO. researchgate.net However, other research has shown that the Ms per Gd(III) ion can decrease as the doping content increases. chalcogen.ro

In ferrite (B1171679) systems, the effect of Gd doping on Ms can be more complex. For Gd-doped nickel ferrite thin films, the saturation magnetization initially increased with Gd concentration, reaching a peak value of 278.53 emu/cc at a 0.05 Gd-doping concentration, and then decreased with further doping. nih.gov This behavior is attributed to the interplay of Gd-doping effects, exchange interactions, and the redistribution of cations within the ferrite lattice. nih.gov Similarly, in gadolinium-doped manganese nano spinel ferrites, the saturation magnetization values decreased from 17.8 to 2.3 emu/g as the Gd³⁺ concentration increased. nih.gov

Remanence (Mr): Remanence is the magnetization left behind in a material after the external magnetic field is removed. In Gd-doped ZnO films, the remanent magnetization has been shown to be dependent on the Gd concentration. scientific.net For Gd-doped nickel ferrite thin films, a remnant magnetization of 67.83 emu/cc was observed at a 0.05 Gd-doping concentration. nih.gov In Gd-doped M-type barium hexaferrite, the remanence magnetization decreased as the Gd³⁺ ion concentration increased. 166.62.7

Magnetic Properties of Gadolinium-Doped Zinc Oxide and Ferrites

MaterialGd Concentration (x)Saturation Magnetization (Ms)Remanence (Mr)Coercivity (Hc)Reference
NiFe₂₋ₓGdₓO₄ Thin Films0.05278.53 emu/cc67.83 emu/cc- nih.gov
MnGdₓFe₂₋ₓO₄Increasing xDecreases (17.8 to 2.3 emu/g)Decreases (3.5 to 0.2 emu/g)Decreases (499 to 133 Oe) nih.gov
Ba₁₋ₓGdₓFe₁₂O₁₉Increasing xDecreasesDecreasesIncreases 166.62.7
Gd-doped ZnO15%0.176 emu/g-- researchgate.net

Magnetic Anisotropy and Coercivity

Magnetic anisotropy describes the directional dependence of a material's magnetic properties, while coercivity is the measure of its ability to withstand an external magnetic field without becoming demagnetized.

Influence of Gadolinium Concentration on Coercivity and Magnetic Anisotropy

The concentration of gadolinium has a significant impact on the coercivity and magnetic anisotropy of zinc-based systems. In Gd-doped ZnO nanocrystals, the paramagnetic response of Gd ions was found to weaken the defect-driven magnetic behavior at room temperature. ias.ac.in

In the case of Gd-doped M-type barium hexaferrite, the coercivity was observed to increase with an increasing concentration of Gd³⁺ ions. 166.62.7 This increase in coercivity is often associated with an increase in magnetocrystalline anisotropy. 166.62.7 Conversely, in gadolinium-doped manganese nano spinel ferrites, the coercivity decreased from 499 to 133 Oe as the Gd³⁺ concentration was increased. nih.gov This suggests that the influence of Gd doping on coercivity is highly dependent on the host material and its crystal structure. The substitution of Gd ions can lead to changes in the lattice parameters and internal strain, which in turn affect the magnetic anisotropy and coercivity of the material.

Superparamagnetic and Antiferromagnetic Behaviors

In addition to ferromagnetism, gadolinium-zinc systems can also exhibit other magnetic phenomena such as superparamagnetism and antiferromagnetism, particularly in nanosized materials.

Antiferromagnetic Nature in High Gadolinium Concentration Zinc Ferrites

The magnetic properties of zinc ferrites undergo a significant transformation with the introduction of high concentrations of gadolinium (Gd³⁺) ions. While zinc ferrite (ZnFe₂O₄) typically exhibits paramagnetic behavior at room temperature, and various doped forms can be ferromagnetic, substituting iron (Fe³⁺) with a high percentage of gadolinium can suppress ferromagnetism and induce antiferromagnetic characteristics. researchgate.net Research into gadolinium-doped zinc ferrite nanoparticles has demonstrated that as the concentration of Gd³⁺ increases, the ferromagnetic properties of the material decrease, culminating in an antiferromagnetic nature at a 40% gadolinium concentration. researchgate.net

This transition is closely linked to structural changes in the material's crystal lattice. X-ray diffraction analysis reveals that increasing the gadolinium content can cause a shift from the typical cubic spinel structure of zinc ferrite to an orthorhombic crystal structure. researchgate.net At a 40% Gd³⁺ doping level, mixed phases of orthorhombic and cubic spinel gadolinium zinc iron oxides are observed. researchgate.net The emergence of the orthorhombic phase is directly associated with the observed antiferromagnetic behavior. researchgate.net

The impact of gadolinium doping on the magnetic parameters of zinc-based ferrites is summarized in the table below, showing a general trend of decreasing magnetization with increasing Gd³⁺ content.

Magnetic Properties of Gadolinium-Doped Zinc Ferrites and Related Systems
Material SystemGd³⁺ ConcentrationKey Magnetic FindingReference
Gadolinium-Doped Zinc Ferrite40%Transition to antiferromagnetic nature. Ferromagnetic properties decrease with increasing Gd doping. researchgate.net
Gadolinium-Doped Mn-Zn Ferrite0.1 to 0.3Saturation magnetization decreases from 37.57 emu/g to 30.15 emu/g as Gd doping increases. researchgate.net
Gadolinium-Doped Ni-Zn Ferrite'x' = 0.0 to 0.25Saturation magnetization, coercivity, and remanence decrease with an increase in Gd³⁺ concentration. bohrium.com

Single-Ion Magnet (SIM) Behavior in Gadolinium(III) Coordination Complexes

Single-Ion Magnet (SIM) behavior in mononuclear coordination complexes is a phenomenon typically associated with lanthanide ions that possess significant magnetic anisotropy arising from their unquenched orbital angular momentum. The gadolinium(III) ion, with its half-filled 4f⁷ electronic configuration and an ⁸S₇/₂ ground state, is, in principle, magnetically isotropic (L=0), making it an unconventional candidate for SIM behavior. nih.govmdpi.com However, recent research has revealed that under specific conditions, certain Gd(III) coordination complexes can exhibit the slow relaxation of magnetization characteristic of SIMs. nih.govmdpi.com

This unusual behavior arises because the local coordination environment can induce a very small, but non-zero, magnetic anisotropy (zero-field splitting) in the Gd(III) ion. mdpi.com Factors such as structural distortions and the crystal field created by the coordinating ligands can slightly disrupt the isotropic nature of the Gd(III) electronic structure. nih.gov While this induced anisotropy is generally much smaller than that of other lanthanides, it can be sufficient to create an energy barrier for the reversal of magnetization, a key requirement for SIMs.

A notable example is the pyridoxine-based complex, [Gd(pyr)₂(H₂O)₄]Cl₃ · 2H₂O. nih.govresearchgate.netnih.gov Studies of its magnetic properties through AC magnetic susceptibility measurements showed no slow magnetization relaxation under a zero DC field. However, upon the application of an external DC magnetic field, out-of-phase AC signals (χ″) emerged, indicating field-induced SIM behavior. mdpi.com This field-induced nature is a common feature of Gd(III)-based SIMs, where the external field helps to suppress fast quantum tunneling of magnetization, allowing the slow relaxation process to be observed. mdpi.com

Examples of Gadolinium(III) Complexes Exhibiting SIM/SMM Behavior
Complex TypeKey LigandsObserved BehaviorConditionsReference
Mononuclear Gd(III) ComplexPyridoxineSlow relaxation of magnetization (SIM)Field-induced (observed under an applied DC field) nih.govmdpi.com
One-Dimensional Gd(III) Complexα-glycineSlow relaxation of magnetization (SMM)Field-induced mdpi.com
One-Dimensional Gd(III) Complexβ-alanineSlow relaxation of magnetization (SMM)Field-induced mdpi.com

The discovery of SIM behavior in quasi-isotropic ions like Gd(III) is significant as it expands the fundamental understanding of molecular magnetism and opens new avenues for designing molecular magnets. nih.gov Further research into the specific coordination geometries and ligand fields that can enhance this subtle anisotropy is necessary to fully comprehend and control the relaxation dynamics in these unique Gd(III)-based SIMs. nih.gov

Coordination Chemistry and Supramolecular Assemblies of Gadolinium Zinc Complexes

Synthesis and Structural Characterization of Heteronuclear Gadolinium-Zinc Complexes

The synthesis of heteronuclear gadolinium-zinc complexes often involves the self-assembly of metal ions with carefully designed organic ligands. A notable example is the synthesis of the octanuclear complex [Gd₂Zn₂L₁₀(bipy)(H₂O)₂]₂ (where HL is α-methylacrylic acid and bipy is 4,4′-bipyridine). tandfonline.comtandfonline.com This complex was synthesized by reacting gadolinium(III) α-methylacrylate with zinc(II) nitrate (B79036) and 4,4′-bipyridine in an aqueous ethanol (B145695) solution. The resulting colorless, blocky single crystals were suitable for X-ray diffraction analysis. tandfonline.com

Elemental analysis and infrared (IR) spectroscopy are crucial for the initial characterization of these complexes. In the case of [Gd₂Zn₂L₁₀(bipy)(H₂O)₂]₂, the IR spectrum shows characteristic bands for the asymmetric and symmetric stretching vibrations of the carboxylate groups (νₐₛ(COO⁻) at 1557 cm⁻¹ and νₛ(COO⁻) at 1429 cm⁻¹), as well as the C=C stretching vibration at 1647 cm⁻¹. tandfonline.com

The definitive structural elucidation is achieved through single-crystal X-ray diffraction. The crystal structure of [Gd₂Zn₂L₁₀(bipy)(H₂O)₂]₂ reveals a discrete octanuclear molecule where gadolinium(III) and zinc(II) ions are bridged by α-methylacrylato groups. tandfonline.comtandfonline.com The zinc(II) ions are also linked by a 4,4′-bipyridine molecule. tandfonline.com

The coordination environment of the metal ions is a key structural feature. In this complex, there are two distinct coordination geometries for the gadolinium(III) ions. One Gd(III) ion is eight-coordinated by oxygen atoms from one water molecule, five bridging bidentate carboxylato groups, and one chelating bidentate carboxylato group. The other Gd(III) ion is also eight-coordinated, but by oxygen atoms from one water molecule, three bridging bidentate carboxylato groups, and two chelating bidentate carboxylato groups. tandfonline.com Each zinc(II) ion is in a distorted tetrahedral coordination environment, bonded to three oxygen atoms from three bridging carboxylato groups and one nitrogen atom from the 4,4′-bipyridine ligand. tandfonline.com

The bond lengths within the complex provide further insight into its structure. The Gd–O bond distances vary depending on the nature of the oxygen donor, with average lengths of 2.445 Å for chelating carboxylates, 2.344 Å for bridging carboxylates, and 2.451 Å for coordinated water. tandfonline.com The longer Gd–O distance for chelating carboxylates is attributed to the ring strain in the four-membered chelate rings. The Zn–O bond distances are more uniform, with an average length of 1.942 Å, and the average Zn–N bond length is 2.069 Å. tandfonline.com

Structural Data for the [Gd₂Zn₂L₁₀(bipy)(H₂O)₂]₂ Complex
ParameterValue
Crystal SystemTriclinic
Space Group
Gd(III) Coordination Environment
Coordination Number8
Average Gd–O (chelating) Bond Length2.445 Å
Average Gd–O (bridging) Bond Length2.344 Å
Average Gd–O (water) Bond Length2.451 Å
Zn(II) Coordination Environment
Coordination GeometryDistorted Tetrahedral
Coordination Number4
Average Zn–O Bond Length1.942 Å
Average Zn–N Bond Length2.069 Å

Ligand Design Principles for Gadolinium(III)-Zinc Chelation

The design of ligands capable of selectively coordinating both gadolinium(III) and zinc(II) ions is fundamental to the development of functional heteronuclear complexes. A key strategy in this area is the use of compartmental ligands. researchgate.net These are typically large organic molecules with distinct binding sites, or "compartments," that can accommodate different metal ions based on their size, charge, and coordination preferences. researchgate.net Schiff-base ligands, often synthesized through the condensation of aldehydes and amines, are a prominent class of compartmental ligands. researchgate.netmdpi.com By carefully choosing the amine and aldehyde precursors, it is possible to create ligands with inner compartments suitable for smaller transition metal ions like Zn(II) and outer compartments that can bind larger lanthanide ions such as Gd(III). mdpi.com

For applications in MRI, ligand design is particularly crucial. The ligand must not only form a stable complex with Gd(III) but also possess features that can be modulated by the presence of Zn(II) to induce a change in the MRI signal. ube.frnih.gov This often involves incorporating a specific Zn(II) binding moiety into the ligand framework that, upon coordination with zinc, alters the environment around the Gd(III) center. ube.frnih.gov For instance, a ligand might be designed such that in the absence of zinc, a portion of the ligand coordinates to the Gd(III) ion and prevents water access to the inner coordination sphere. Upon binding of Zn(II) to its designated site, a conformational change in the ligand can occur, exposing a coordination site on the Gd(III) for a water molecule, thereby "switching on" the relaxivity. nih.gov

Thermodynamic Stability and Kinetic Inertness of Gadolinium-Zinc Chelates in Solution

The utility of gadolinium-zinc chelates, particularly in biological systems, is heavily dependent on their stability. Two key concepts define the stability of these complexes: thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the position of the equilibrium between the complex and its constituent metal ions and ligand. It is quantified by the stability constant (K). nih.govnih.gov A high stability constant indicates that the complex is thermodynamically favored and will not readily dissociate into its components.

Kinetic inertness, on the other hand, describes the rate at which the complex dissociates. nih.gov A complex can be thermodynamically unstable but kinetically inert if its dissociation is very slow. Conversely, a thermodynamically stable complex can be kinetically labile if it dissociates and re-forms rapidly. For in vivo applications, kinetic inertness is often considered more critical than thermodynamic stability. nih.gov This is because even if a complex is thermodynamically stable, if it is labile, the toxic free Gd(III) ion can be released.

A significant challenge in the design of gadolinium-based complexes for biological applications is the potential for transmetalation, where an endogenous metal ion displaces the Gd(III) from the chelate. Zinc(II) is an abundant biological cation that can compete with Gd(III) for the ligand. researchgate.net Therefore, the ligand must exhibit high selectivity for Gd(III) over Zn(II) and other biologically relevant metal ions like Ca(II) and Cu(II). researchgate.net Macrocyclic ligands generally provide higher kinetic inertness and are less susceptible to transmetalation compared to linear ligands. acs.org The rigidity of the macrocyclic framework helps to lock the Gd(III) ion in place, creating a high kinetic barrier for its dissociation. rsc.org

In the context of Gd-Zn heteronuclear complexes designed as sensors, the binding of Zn(II) to its specific site should not compromise the stability of the Gd(III) portion of the complex. The ligand must be designed to ensure that the Gd(III) remains securely chelated, even when the complex undergoes conformational changes upon Zn(II) binding.

Proton Relaxivity Mechanisms and Water Exchange Kinetics in Gadolinium(III)-Zinc Systems

The function of gadolinium(III) complexes as MRI contrast agents is based on their ability to enhance the relaxation rate of nearby water protons, a property known as relaxivity (r₁). frontiersin.org The relaxivity of a Gd(III) complex is influenced by several factors, including the number of water molecules directly coordinated to the Gd(III) ion (the hydration number, q), the residence lifetime of these water molecules (τₘ, the inverse of the water exchange rate), and the rotational correlation time of the complex (τᵣ). researchgate.net

In Gd-Zn systems designed as responsive MRI probes, the binding of Zn(II) is engineered to modulate one or more of these parameters, leading to a change in relaxivity. mdpi.com A common strategy involves a change in the hydration number. mdpi.com For example, a ligand can be designed so that in the absence of Zn(II), q=0, resulting in low relaxivity. The coordination of Zn(II) induces a conformational change that allows a water molecule to bind to the Gd(III) ion (q=1), thereby increasing the relaxivity. nih.gov

The water exchange rate is another critical parameter that can be tuned. nih.govresearchgate.net For optimal relaxivity, the water exchange must be fast, but not too fast. If the exchange is too slow, the relaxivity is limited by the exchange rate. If it is too fast, the efficiency of the relaxation enhancement is reduced. The design of the ligand scaffold around the Gd(III) ion can influence the water exchange rate. nih.govresearchgate.net For instance, introducing steric bulk near the water binding site can slow down the exchange rate. In some Gd-Zn sensors, the binding of Zn(II) can alter the steric and electronic environment around the Gd(III) center, leading to a change in the water exchange kinetics and a corresponding change in relaxivity. nih.govresearchgate.net

The rotational correlation time, which is related to how quickly the complex tumbles in solution, also affects relaxivity. frontiersin.org Larger, slower-tumbling molecules generally have higher relaxivities. In some designs, the binding of the Gd-Zn complex to a large biomolecule, such as human serum albumin (HSA), is triggered by the presence of Zn(II). acs.org This binding event dramatically increases the rotational correlation time and, consequently, the relaxivity. acs.org

Factors Influencing Proton Relaxivity in Gd(III)-Zn Systems
ParameterDescriptionEffect of Zn(II) Binding
Hydration Number (q)Number of inner-sphere water molecules coordinated to Gd(III).Can be designed to increase from 0 to 1, "switching on" the relaxivity.
Water Exchange Rate (1/τₘ)The rate at which coordinated water molecules exchange with bulk water.Can be modulated by conformational changes, affecting the relaxivity.
Rotational Correlation Time (τᵣ)The time it takes for the complex to rotate by one radian.Can be increased by Zn(II)-triggered binding to macromolecules like HSA, leading to a significant relaxivity enhancement.

Theoretical and Computational Investigations of Gadolinium Zinc Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and stability of gadolinium-zinc compounds. DFT calculations provide a quantum mechanical framework for understanding the distribution of electrons and the resulting energetic properties of a system.

In the context of gadolinium-doped zinc oxide (Gd-ZnO), DFT studies have been crucial in elucidating the impact of Gd on the electronic properties of the ZnO host. researchgate.netarxiv.org These calculations have shown that the presence of intrinsic defects, such as vacancies and interstitials, significantly affects the electronic structure of Gd-doped ZnO. researchgate.netarxiv.org The strong localization of the Gd-4f and 5d states within the ZnO band structure is a key finding from these theoretical investigations. researchgate.netarxiv.org This localization has important implications for the potential magnetic properties of the material. researchgate.netarxiv.org

DFT has also been used to explore the structural, electronic, and magnetic properties of gadolinium in both bulk and film configurations, providing a deeper understanding of its intrinsic characteristics that influence its behavior in alloys and compounds. arxiv.org Furthermore, DFT studies on gadolinium-functionalized graphene oxide have provided insights into the coordination and electronic interactions at the interface of these materials. nih.gov While not directly involving zinc, these studies offer valuable analogous information on the bonding behavior of gadolinium.

Investigations into binary alloy systems, such as Mg-Zn and Al-Zn, using a combination of DFT, cluster expansion methods, and Monte Carlo simulations, have demonstrated the power of these computational techniques in determining stable phases and predicting their properties under various conditions. aps.orgarxiv.org These methodologies are directly applicable to the systematic study of the gadolinium-zinc phase space.

Table 1: Selected DFT Studies on Gadolinium-Containing Systems

System Studied Key Findings Reference
Gd-doped ZnO Intrinsic defects significantly alter the electronic structure. Strong localization of Gd-f and d states. researchgate.netarxiv.org
Gd bulk and film Elucidation of structural, electronic, and magnetic properties. arxiv.org
Gd functionalized graphene oxide Insights into Gd coordination and electronic transfer mechanisms. nih.gov

Theoretical Modeling of Defect Chemistry and Band Gap Tuning in Doped Semiconductors

Theoretical modeling plays a pivotal role in understanding and predicting the effects of doping on the properties of semiconductors. In the case of gadolinium-zinc systems, this often involves the study of gadolinium-doped zinc oxide (Gd:ZnO).

First-principles calculations based on DFT are a primary tool for investigating the defect chemistry of ZnO. researchgate.netnih.gov These studies have shown that native point defects, such as oxygen vacancies and zinc interstitials, have low formation energies and can significantly influence the material's conductivity. researchgate.netnih.govresearchgate.net When gadolinium is introduced as a dopant, it can interact with these native defects, leading to the formation of complex defect structures. researchgate.netarxiv.org Understanding these interactions is crucial for controlling the electronic and magnetic properties of Gd:ZnO. Theoretical studies have indicated that the formation of both oxygen vacancies and zinc interstitials can be enhanced through their mutual attractive interaction, which can be a source of n-type conductivity in ZnO. aps.org

Band gap tuning is another critical aspect that can be explored through theoretical modeling. The introduction of dopants into a semiconductor can alter its electronic band structure, thereby changing its optical and electrical properties. In ZnO, doping with various elements has been shown to modify the band gap. researchgate.netdiva-portal.orgtuiasi.ro Theoretical calculations can predict the effect of gadolinium doping on the band gap of ZnO, taking into account factors such as the concentration of Gd, its lattice position, and its interaction with the host lattice. These calculations often involve the use of advanced DFT methods, such as LDA+U or hybrid functionals, to accurately describe the electronic structure of both the host semiconductor and the dopant. researchgate.net

Table 3: Theoretical Studies on Defect Chemistry and Band Gap Tuning in Doped ZnO

Research Focus Key Findings from Theoretical Modeling Reference
Native Defects in ZnO Oxygen vacancies are deep donors; zinc interstitials have high formation energy but are mobile. researchgate.netresearchgate.net
Gd Doping in ZnO Gd doping influences the electronic structure, with the potential for defect complex formation. researchgate.netarxiv.org
Defect Interactions Attractive interactions between oxygen vacancies and zinc interstitials can enhance n-type conductivity. aps.org

Quantum Chemical Calculations for Coordination Geometries and Bonding in Complexes

Quantum chemical calculations are essential for elucidating the detailed coordination geometries and the nature of chemical bonding in gadolinium-zinc complexes. These calculations provide insights into the electronic interactions between the metal centers and their surrounding ligands.

The nature of the bonding in these complexes can also be analyzed using various quantum chemical tools. Natural Bond Orbital (NBO) analysis, for example, can provide information about the charge distribution and the extent of covalent versus ionic character in the metal-ligand bonds. researchgate.net The analysis of molecular orbitals helps in understanding the electronic transitions that are responsible for the optical and magnetic properties of the complexes.

While direct quantum chemical calculations on bimetallic gadolinium-zinc complexes are less common in the literature, the methodologies applied to mononuclear gadolinium complexes are directly transferable. numberanalytics.com Furthermore, DFT calculations on related systems, such as zinc-quinonoid complexes, provide valuable information on the bonding characteristics of zinc in coordination compounds. sci-hub.se The principles of hard and soft acids and bases (HSAB), often rationalized through quantum chemical parameters, can also be used to predict the stability and bonding preferences in mixed-metal complexes. davidpublisher.com

Table 4: Quantum Chemical Studies of Gadolinium and Zinc Complexes

System Computational Method Key Insights Reference
Gadolinium(III) β-diketonates MOPAC2016 with PM7 method Bidentate-chelate coordination, non-planar structure. lpnu.uachemrxiv.org
General Gd Complexes Not specified Electronic configurations and magnetic properties. numberanalytics.com
Zinc-quinonoid complexes DFT Geometry, HOMO-LUMO gap, and energetic parameters. sci-hub.se

Advanced Material Applications and Functional Developments

Optoelectronic Devices and Components

The modification of zinc oxide (ZnO) with gadolinium has been a significant area of research for developing new optoelectronic materials. Zinc oxide is a wide-bandgap semiconductor with a large exciton binding energy, making it a promising material for short-wavelength optoelectronic devices such as light-emitting diodes (LEDs) and UV photodetectors. The introduction of gadolinium as a dopant can tune the structural, optical, and electrical properties of ZnO thin films and nanostructures.

Doping ZnO with gadolinium can influence its crystal structure and optical band gap. Researchers have found that incorporating gadolinium can enhance the optical properties of ZnO, which is crucial for the performance of optoelectronic components. For instance, Gd-doped ZnO nanomaterials are of interest due to their UV optical properties. The flexibility in modifying the properties of such functional metal-oxide semiconductors is important for manufacturing multifunctional optoelectronic devices. While pure ZnO has a wide direct bandgap of 3.37 eV and is transparent in the visible spectrum, doping with rare-earth elements like gadolinium can alter these characteristics to improve device performance. Studies suggest that Gd-doped ZnO thin films with a Gd concentration of 1–2 at% are promising for optoelectronics applications.

Interactive Table: Effects of Gadolinium Doping on Zinc Oxide Properties

Spintronic Devices and Spin-Based Approaches

Spintronics, or spin electronics, is a field that explores the use of the intrinsic spin of the electron and its associated magnetic moment, in addition to its electronic charge, in solid-state devices. The introduction of magnetic elements like gadolinium into semiconductor hosts such as zinc oxide is a key strategy for creating diluted magnetic semiconductors (DMSs), which are fundamental for spintronic applications.

The doping of ZnO with gadolinium has been shown to induce ferromagnetism at room temperature, a critical requirement for practical spintronic devices. This allows for the manipulation of spin states, which can be used for information processing and storage. The combination of gadolinium and other elements like cobalt in co-doping ZnO has been explored to synergistically enhance its magnetic properties. Such materials are potential candidates for spin-based devices like spin-light-emitting diodes. The development of Gd-doped ZnO nanomaterials is driven by their potential in realizing new functional devices for spintronic applications.

In addition to doped semiconductors, gadolinium-containing insulating materials are also of great interest. For example, gadolinium iron garnet (GdIG) thin films exhibit tunable magnetic properties that are beneficial for research in magnonics and spintronics. Stress-induced magnetic properties in such films can be controlled by the choice of substrate, which has implications for the design of spintronic devices.

Interactive Table: Magnetic Properties of Gd-Doped ZnO for Spintronics

Neutron Absorbing and Shielding Materials

Gadolinium is a rare-earth element renowned for having the largest thermal neutron absorption cross-section among all-natural elements, making it an excellent material for neutron shielding applications in the nuclear industry. frontiersin.orgnih.gov Specifically, the isotopes ¹⁵⁷Gd and ¹⁵⁵Gd have exceptionally high neutron capture cross-sections of 254,000 barns and 62,540 barns, respectively. nih.gov This property makes gadolinium a highly effective neutron absorber. frontiersin.org

Gadolinium is incorporated into various matrix materials, including metals, polymers, and ceramics, to create composite shielding materials. frontiersin.org While research has been conducted on gadolinium-containing metal-based composites, such as those with aluminum and stainless steel, specific studies focusing on gadolinium-zinc alloys for neutron shielding are not extensively documented in the reviewed literature. However, the principles of using gadolinium in a metallic matrix are well-established. Alloying gadolinium with other metals can produce materials with both structural integrity and effective neutron attenuation capabilities. The gadolinium is typically present as a gadolinium-rich second phase within the primary metal matrix.

Interactive Table: Neutron Absorption Properties of Gadolinium Isotopes

High-Performance Alloys and Magnetic Refrigeration Materials

The addition of gadolinium to zinc-based alloys can significantly enhance their mechanical properties, leading to the development of high-performance materials for various applications. For instance, the impact of gadolinium on the mechanical properties and corrosion resistance of Zn-1Mg alloys has been investigated for biodegradable bone-implant applications. The addition of gadolinium to these alloys can lead to an increase in tensile strength and elongation, making them more suitable for demanding structural applications.

In the realm of functional materials, gadolinium and its compounds are at the forefront of research into magnetic refrigeration. This technology is based on the magnetocaloric effect (MCE), where a material's temperature changes in response to an applied magnetic field. wvu.eduquora.com Gadolinium itself exhibits a strong MCE near room temperature. quora.comquora.com

Research has also explored the magnetocaloric properties of specific gadolinium-zinc compounds. The intermetallic compound GdZn₂ is a ferromagnet that exhibits a magnetocaloric effect. researchgate.net Furthermore, more complex compounds containing both gadolinium and zinc, such as the distorted double-perovskite Gd₂ZnTiO₆, have been shown to have a significant cryogenic magnetocaloric effect, suggesting their potential as refrigerants for low-temperature applications like the liquefaction of helium. rsc.org Another compound, GdZnPO, has also been studied for its giant magnetocaloric effect. researchgate.net

Interactive Table: Magnetocaloric Properties of Selected Gd-Zn Compounds

Sensing Materials (General Chemical/Physical Sensors)

Gadolinium complexes have been ingeniously designed to function as responsive contrast agents in Magnetic Resonance Imaging (MRI) for the detection of specific ions, including zinc (Zn²⁺). These sensors represent a significant advancement in chemical sensing, enabling the non-invasive imaging of biologically important metal ions in vivo.

Several gadolinium-based MRI zinc sensors have been developed. A common design involves a gadolinium(III) ion (Gd³⁺) chelated by a stable ligand, such as a DOTA derivative, which is then appended with a zinc-binding moiety. The principle of detection often relies on a change in the water proton relaxivity of the gadolinium complex upon binding to zinc ions.

One novel sensor design features a Gd³⁺ complex that, on its own, binds weakly to human serum albumin (HSA). However, when it forms a ternary complex with two zinc ions, it binds strongly to HSA. This strong binding to the large protein dramatically slows the molecular tumbling of the gadolinium complex, leading to a substantial, three-fold increase in the water proton relaxivity and thus a brighter MRI signal. This agent has a strong binding affinity for Zn²⁺ and can detect concentrations as low as 30 μM in the presence of HSA.

Interactive Table: Properties of a Gadolinium-Based MRI Zinc Sensor

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